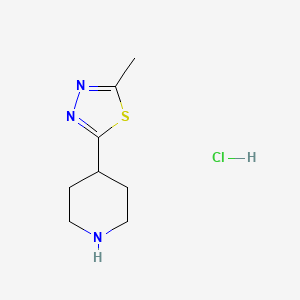

4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine hydrochloride

Description

4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine hydrochloride is a heterocyclic compound characterized by a piperidine ring substituted with a 5-methyl-1,3,4-thiadiazole moiety and a hydrochloride counterion. The thiadiazole ring, containing sulfur and nitrogen atoms, contributes to its electronic and steric properties, while the piperidine scaffold enhances solubility via protonation in acidic conditions. The hydrochloride salt form is critical for pharmaceutical applications, improving stability and bioavailability.

Properties

IUPAC Name |

2-methyl-5-piperidin-4-yl-1,3,4-thiadiazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3S.ClH/c1-6-10-11-8(12-6)7-2-4-9-5-3-7;/h7,9H,2-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWCAFUHNHXXBGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)C2CCNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine hydrochloride typically involves the reaction of piperidine derivatives with thiadiazole precursors. One common method involves the reaction of 2-methyl-1,3,4-thiadiazole with piperidine in the presence of a suitable catalyst and solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Case Studies

A study on novel 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives revealed that compounds featuring piperidine or piperazine rings exhibited enhanced antitumor activity. Specifically, the compound with a benzyl piperidine moiety showed an impressive IC50 value of 2.32 µg/mL against MCF-7 cells . Another investigation highlighted the potential of thiadiazole derivatives to induce apoptosis through the modulation of Bax/Bcl-2 ratios and activation of caspase pathways .

Spectrum of Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that it exhibits significant antibacterial activity against pathogens such as Listeria monocytogenes and Escherichia coli, comparable to established antibiotics like ampicillin and vancomycin. The presence of the thiadiazole ring is crucial for these effects, as it enhances interaction with microbial targets.

Mechanistic Insights

Molecular docking studies suggest that 4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine hydrochloride may interact with enzymes involved in bacterial resistance mechanisms and cancer progression. This dual-targeting capability highlights its potential as a lead compound for developing new antibiotics and anticancer agents.

Summary of Findings

| Application | Target | IC50 Value | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 Cells | 2.32 µg/mL | Induces apoptosis via Bax/Bcl-2 pathway |

| Antimicrobial | E. coli | Comparable to ampicillin | Inhibits bacterial enzyme activity |

Mechanism of Action

The mechanism of action of 4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and proteins, disrupting their normal function. This interaction can lead to the inhibition of DNA replication in bacterial and cancer cells, making it a potential antimicrobial and anticancer agent . The compound may also act as an inhibitor of certain enzymes involved in metabolic pathways .

Comparison with Similar Compounds

4-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]-3-pyridine-sulfonamide (Compound 3)

- Structure : Features a pyridine-sulfonamide core instead of piperidine, with a thiadiazole-thioether linkage.

- Synthesis : Prepared via nucleophilic substitution of a pyridine-sulfonamide chloride with 5-methyl-1,3,4-thiadiazole-2-thiol under high-pressure conditions .

- Activity : Demonstrates anticancer properties, suggesting thiadiazole derivatives may target cellular proliferation pathways.

2-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine Hydrochloride

- Structure : Replaces the thiadiazole’s sulfur atom with oxygen, forming an oxadiazole ring.

- Impact : The oxadiazole’s lower lipophilicity (logP ~1.2 vs. ~1.8 for thiadiazole) reduces membrane permeability but may enhance metabolic stability .

- Therapeutic Potential: Oxadiazoles are common in CNS-targeting drugs, whereas thiadiazoles are more prevalent in antimicrobial/anticancer agents.

Pioglitazone Hydrochloride

- Structure : Contains a thiazolidinedione ring instead of thiadiazole, with a benzyl-ethoxy-pyridine side chain.

- Application : Antidiabetic agent (PPAR-γ agonist) .

- Comparison : The thiazolidinedione core introduces hydrogen-bonding capacity absent in thiadiazoles, altering target specificity. Both compounds utilize hydrochloride salts to enhance solubility.

Physicochemical and Pharmacological Comparison

Biological Activity

4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine hydrochloride is a compound that integrates a piperidine structure with a 5-methyl-1,3,4-thiadiazole moiety. This unique combination has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections explore its biological activity, including anticancer, antimicrobial, and analgesic properties, supported by data tables and relevant case studies.

The molecular formula of this compound is C8H14ClN3S, with a molecular weight of 219.74 g/mol. As a hydrochloride salt, it exhibits enhanced solubility in water, making it suitable for various pharmacological applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

In Vitro Cytotoxicity Studies

A series of experiments using the MTT assay assessed the cytotoxicity of this compound against breast adenocarcinoma (MCF-7) and human hepatocellular carcinoma (HepG2) cell lines. The results indicated significant activity with an IC50 value of approximately 2.32 µg/mL for related derivatives .

| Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|

| MCF-7 | 2.32 | Induces cell cycle arrest at G2/M phase |

| HepG2 | 0.28 | Increases Bax/Bcl-2 ratio |

The mechanism of action appears to involve apoptosis induction through modulation of the apoptotic pathways . Further studies are needed to elucidate the specific molecular targets involved.

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives have also been explored. Research indicates that compounds similar to this compound exhibit notable antimicrobial activities against various pathogens.

Antimicrobial Efficacy

In a comparative study against standard antibiotics such as ampicillin and streptomycin, certain derivatives demonstrated superior antibacterial potency .

| Compound | Activity | Reference |

|---|---|---|

| 4-(5-Methylthiadiazole) | Antimicrobial properties | |

| Piperidine derivatives | Enhanced efficacy |

Analgesic Properties

Recent preclinical studies have evaluated the analgesic potential of this compound in animal models. The compound was tested in formalin-induced pain and chronic constriction injury models in rats.

Pain Model Results

The findings suggest that this compound exhibits significant analgesic effects:

| Model | Effect |

|---|---|

| Formalin model | Reduced pain response |

| Chronic constriction injury model | Decreased neuropathic pain |

These results indicate potential therapeutic applications in pain management.

Q & A

Basic: What are the recommended synthetic routes for 4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine hydrochloride?

Methodological Answer:

The synthesis typically involves coupling a thiadiazole moiety with a piperidine scaffold. Key steps include:

- Thiadiazole Formation: Reacting thiosemicarbazide derivatives with carboxylic acids under acidic conditions to form the 1,3,4-thiadiazole ring .

- Piperidine Functionalization: Introducing substituents via nucleophilic substitution or coupling reactions. For example, alkylation of piperidine using bromomethyl-thiadiazole intermediates in dichloromethane with NaOH as a base .

- Hydrochloride Salt Formation: Precipitation by treating the free base with HCl in anhydrous ethanol, followed by recrystallization from methanol/water mixtures .

Optimization Tips:

- Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane) .

- Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles. Use fume hoods for weighing and reactions .

- Emergency Measures:

- Storage: Store in airtight containers at room temperature (20–25°C), protected from light and moisture .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR, IR) for this compound?

Methodological Answer:

- Cross-Validation: Compare experimental NMR (¹H/¹³C) with computational predictions (DFT-based tools like Gaussian) .

- X-ray Crystallography: Resolve ambiguities in regiochemistry or stereochemistry by determining the crystal structure, as demonstrated for analogous thiadiazole-piperidine hybrids .

- Dynamic NMR Studies: Assess conformational flexibility in solution by variable-temperature NMR to explain splitting patterns .

Example Workflow:

Acquire high-resolution mass spectrometry (HRMS) to confirm molecular formula.

Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations .

Advanced: What strategies are effective for studying its biological activity and mechanism of action?

Methodological Answer:

- In Vitro Assays:

- Enzyme Inhibition: Screen against target enzymes (e.g., kinases) using fluorescence-based assays .

- Receptor Binding: Radioligand displacement assays (e.g., for GPCRs) with IC₅₀ calculations .

- Structure-Activity Relationship (SAR): Synthesize analogs with modifications to the thiadiazole ring or piperidine substituents. Test for cytotoxicity (MTT assay) and selectivity .

- Molecular Docking: Use software like AutoDock Vina to predict binding modes to protein targets (e.g., PDB: 4ZUD) .

Basic: Which characterization techniques are essential for confirming structural integrity?

Methodological Answer:

Advanced: How can stability under varying storage conditions be systematically analyzed?

Methodological Answer:

- Accelerated Stability Studies:

- Kinetic Modeling: Use Arrhenius equations to predict shelf life at 25°C based on degradation rates .

Advanced: How do structural modifications impact pharmacological properties?

Methodological Answer:

- Thiadiazole Modifications: Replacing the methyl group with electron-withdrawing groups (e.g., Cl, CF₃) enhances metabolic stability but may reduce solubility .

- Piperidine Substituents: Adding polar groups (e.g., hydroxyl) improves water solubility but may alter blood-brain barrier permeability .

- Case Study: Analogues with 4-methoxy substitutions showed 10-fold higher affinity for serotonin receptors compared to the parent compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.